Dimethylphosphoramidous dichloride

Description

Significance in Organophosphorus Chemistry Research

The significance of dimethylphosphoramidous dichloride in organophosphorus chemistry lies in its utility as a versatile precursor. The presence of two reactive chlorine atoms and a dimethylamino group allows for a wide range of chemical transformations. It is a key intermediate for creating P-C and P-N bonds, which are central to the structure of many organophosphorus compounds. wikipedia.org Its reactions are often selective; for instance, the P-N bond is notably resistant to attack by Grignard reagents, which allows for selective reactions at the P-Cl sites. wikipedia.org This reactivity makes it an important tool for researchers developing new ligands, catalysts, and materials with specific phosphorus-based functionalities. tandfonline.com

Historical Context of Research on Phosphorus(III) Amides

The study of organophosphorus compounds dates back to the 19th century, with significant contributions from chemists like August Michaelis. nih.govscielo.br Early work focused on reactions of phosphorus halides with alcohols and amines, laying the groundwork for the synthesis of various phosphorus derivatives. nih.govnih.gov Phosphorus(III) amides, the class of compounds to which this compound belongs, became recognized as valuable phosphorylating agents. tandfonline.comacs.org Unlike the highly reactive phosphorus chlorides, phosphamides offer more controlled reactivity, particularly in the phosphorylation of alcohols and phenols. tandfonline.com The development and study of these amides provided chemists with more comfortable and selective reagents for constructing complex molecules, such as phosphorus-containing crown ethers. tandfonline.com

Structure

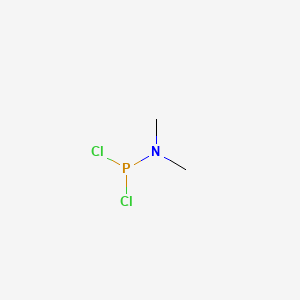

2D Structure

3D Structure

Properties

IUPAC Name |

N-dichlorophosphanyl-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Cl2NP/c1-5(2)6(3)4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWWDZRSNFSLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl2NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218455 | |

| Record name | N,N-Dimethylphosphoramidous dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683-85-2 | |

| Record name | Phosphoramidous dichloride, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylphosphoramidous dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylphosphoramidous dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development for Dimethylphosphoramidous Dichloride

Established Synthetic Pathways to Dimethylphosphoramidous Dichloride

The primary and most well-documented method for the synthesis of this compound is through the direct reaction of phosphorus trichloride (B1173362) with dimethylamine (B145610). This pathway is a cornerstone of aminophosphine (B1255530) chemistry, leveraging the nucleophilic character of secondary amines to displace halide substituents on a phosphorus center.

Direct Reaction of Phosphorus Trichloride with Dimethylamine

The reaction involves the controlled addition of dimethylamine to phosphorus trichloride, resulting in the formation of this compound and a dimethylamine hydrochloride salt byproduct. The general stoichiometry for this monosubstitution reaction is:

PCl₃ + 2 (CH₃)₂NH → (CH₃)₂NPCl₂ + [(CH₃)₂NH₂]Cl

The successful synthesis of this compound is highly contingent on the stringent control of the reaction environment. Due to the high reactivity of phosphorus halides, the exclusion of moisture is critical to prevent hydrolysis of the starting material and the product. syntheticpages.orgcymitquimica.com The reaction is typically conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent oxidation. syntheticpages.org The use of a Schlenk line or similar apparatus is standard practice to maintain these anhydrous and oxygen-free conditions throughout the synthesis.

The amination of phosphorus trichloride is an exothermic process, making temperature control a critical parameter for maximizing yield and purity. The reaction is often carried out at low temperatures, typically between 0 and 6°C, to mitigate the formation of side products. In analogous reactions, such as the synthesis of diisopropylphosphoramidous dichloride, the initial addition of the amine is performed at temperatures as low as -40°C, followed by a gradual warming to 0°C. syntheticpages.org Insufficient temperature control can lead to over-amination, resulting in the formation of bis- and tris-substituted aminophosphines.

Following the reaction, the dimethylamine hydrochloride precipitate is typically removed by filtration under an inert atmosphere. syntheticpages.org The crude product is then purified by fractional distillation under reduced pressure. This technique is essential for separating the desired product from any remaining starting materials, byproducts, and residual solvent. The boiling point of this compound is reported as 150°C at atmospheric pressure. sigmaaldrich.comsigmaaldrich.com Distillation is commonly performed at reduced pressures, for instance, at 10–15 mmHg, to lower the required temperature and prevent thermal decomposition of the product.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Boiling Point | 150 °C (lit.) sigmaaldrich.comsigmaaldrich.com |

| Density | 1.271 g/mL at 25 °C (lit.) sigmaaldrich.comsigmaaldrich.com |

To ensure the purity of the synthesized this compound, in-process analytical monitoring is employed. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, providing a clear indication of the phosphorus environment. The chemical shift for the P-Cl bonds in this compound is typically observed in the range of δ 120–130 ppm. In a related compound, diisopropylphosphoramidous dichloride, the ³¹P NMR chemical shift is reported at 170 ppm. syntheticpages.org Additionally, chloride ion titration can be used to quantify the amount of ionic chloride, helping to assess the completeness of the reaction and the removal of the hydrochloride byproduct.

Alternative Amination Strategies for Analogous Phosphoramidous Dichlorides

While the direct reaction of a secondary amine with phosphorus trichloride is the most common route, alternative strategies exist for the synthesis of analogous phosphoramidous dichlorides. These methods often involve the use of different aminating agents or reaction pathways. For instance, N-substituted phosphoramidic dichlorides can be synthesized by treating an amine or an amine hydrochloride with phosphorus oxychloride. asianpubs.org Although this produces a P(V) species, it demonstrates the versatility of amination reactions in organophosphorus chemistry.

Another approach involves the reaction of a chlorinating agent, such as thionyl chloride or phosgene, with a phosphonate (B1237965) in the presence of an inorganic halide catalyst. google.com While this specific example leads to a phosphonic dichloride, it highlights the use of catalytic systems to facilitate the formation of P-Cl bonds, a strategy that could potentially be adapted for the synthesis of phosphoramidous dichlorides. The development of such alternative routes is driven by the need for milder reaction conditions, improved yields, and access to a wider range of functionalized phosphoramidous dichlorides for various applications in organic synthesis. chemicalbook.comsigmaaldrich.com

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phosphorus trichloride |

| Dimethylamine |

| Dimethylamine hydrochloride |

| Diisopropylphosphoramidous dichloride |

| Diethylamine |

| Diisopropylamine |

| Diisopropylamine hydrochloride |

| N,N-dimethylphosphoramido dichloride |

| Phosphorus oxychloride |

| Methylphosphonic dichloride |

| Dimethyl methylphosphonate |

| Thionyl chloride |

| Phosgene |

| N,N-dimethylamidotetrachlorophosphorane |

| O-propylchloroformimino-N,N-dimethylamidochlorophosphate |

Synthetic Pathways to this compound Derivatives Unveiled

Scientists have developed specific synthetic methodologies for the modification of this compound, a key phosphorus compound, utilizing organometallic reagents. These routes provide access to valuable dimethylphosphino derivatives and the subsequent conversion to chlorodimethylphosphine (B1581527), a crucial building block in organophosphorus chemistry.

Structural Elucidation and Spectroscopic Analysis of Dimethylphosphoramidous Dichloride

Molecular Conformation and Isomerism of Dimethylphosphoramidous Dichloride

This compound exists as a mixture of two stable rotational isomers, or conformers: a gauche form and an anti form. dss.go.th The presence of these two conformers has been confirmed by gas-phase electron diffraction studies and vibrational spectroscopy. The equilibrium between these conformers is a key aspect of the molecule's chemistry, influencing its reactivity and physical properties.

Characterization of Gauche- and Anti-Conformers

The two conformers are distinguished by the dihedral angle defined by the lone pair of electrons on the phosphorus atom, the P-N bond, and the C-N-C plane of the dimethylamino group.

Anti-Conformer: In the anti conformation, the molecule possesses Cₛ symmetry. dss.go.th This arrangement implies a plane of symmetry that bisects the C-N-C and Cl-P-Cl angles, with the dimethylamino group oriented in an anti-periplanar fashion relative to the phosphorus lone pair.

Gauche-Conformer: The gauche conformation has a lower C₁ symmetry, meaning it lacks any symmetry elements. dss.go.th In this form, the dimethylamino group is rotated away from the anti-periplanar position.

Gas-phase electron diffraction studies, combined with high-level ab initio molecular-orbital calculations, have been instrumental in determining the precise geometric parameters of these conformers. These studies have revealed that the conformational preference can be influenced by the physical state; for instance, intermolecular forces in the crystal lattice can favor one conformer over the other.

Conformational Analysis through Nuclear Quadrupole Resonance (NQR) Spectroscopy (e.g., ³⁵Cl NQR Frequencies)

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for probing the local electronic environment of nuclei with a quadrupole moment, such as ³⁵Cl. Because the electric field gradient (EFG) at the chlorine nucleus is dependent on the surrounding charge distribution, NQR can distinguish between chlorine atoms in different chemical or conformational environments.

Table 1: Representative ³⁵Cl NQR Frequencies for P-Cl Compounds (Note: Specific data for (CH₃)₂NPCl₂ conformers is not available in the surveyed literature, but the table below illustrates typical frequency ranges for related compounds at 77 K to provide context.)

| Compound | ν(³⁵Cl) in MHz |

|---|---|

| POCl₃ | 28.98 |

| PCl₃ | 26.208, 26.109 |

| PhPCl₂ | 26.315, 26.041 |

| EtPCl₂ | 25.889, 25.680 |

Vibrational and Rotational Spectroscopy Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the bonding and structure of molecules. Each conformer of this compound has a unique set of vibrational modes, and the analysis of these spectra allows for the identification of each isomer and the assignment of their characteristic frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopic Signatures

The vibrational spectra of this compound have been extensively studied. The infrared spectra of the liquid and solid phases show distinct bands that can be assigned to either the gauche or anti conformer. By observing the temperature dependence of the intensity of these bands, the relative stability of the conformers can be determined.

For example, studies have shown that certain bands disappear or decrease significantly in intensity upon solidification, indicating that they belong to the less stable conformer in the crystalline phase. The fundamental vibrations include P-Cl stretching and bending modes, P-N stretching, and various modes associated with the dimethylamino group. The P-Cl stretching vibrations are particularly sensitive to the conformation and typically appear in the 400-500 cm⁻¹ region.

Table 2: Selected FTIR Vibrational Frequencies for this compound (Note: This is a representative table based on typical frequency regions for the functional groups present. Detailed assignments for each conformer from the primary literature are required for a complete analysis.)

| Frequency (cm⁻¹) | Assignment | Conformer |

|---|---|---|

| ~2980 | C-H asymmetric stretch | Both |

| ~2870 | C-H symmetric stretch | Both |

| ~1450 | CH₃ deformation | Both |

| ~1060 | C-N stretch | Both |

| ~700 | P-N stretch | Both |

| ~490 | P-Cl asymmetric stretch | Anti/Gauche |

| ~460 | P-Cl symmetric stretch | Anti/Gauche |

| ~300 | PCl₂ deformation | Both |

Interpretation of Vibrational Spectra for Isotopic Variants

While specific studies on isotopic variants of this compound are not widely reported in the available literature, the theoretical effects of isotopic substitution are well understood. Substituting atoms with their heavier isotopes (e.g., ¹⁴N with ¹⁵N, ¹²C with ¹³C, or ¹H with ²H/D) would lead to predictable shifts in the vibrational frequencies.

According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved. Therefore, substituting an atom with a heavier isotope would lower the frequency of the vibrational modes in which that atom has significant displacement. For example, deuteration of the methyl groups would cause a significant downward shift in the C-H stretching and bending frequencies. Similarly, ¹⁵N substitution would primarily affect the P-N and C-N stretching modes. This technique, if applied, would be invaluable for confirming the assignment of complex vibrational bands in the spectra of the gauche and anti conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation in solution. For this compound, several nuclei are NMR-active and can provide valuable structural information.

³¹P NMR: Phosphorus-31 NMR is highly sensitive to the chemical environment around the phosphorus atom. A ³¹P NMR spectrum of (CH₃)₂NPCl₂ would show a chemical shift characteristic of a trivalent phosphorus atom bonded to two chlorine atoms and one nitrogen atom. The specific chemical shift value would help to confirm the oxidation state and coordination of the phosphorus center.

¹H NMR: Proton NMR would provide information about the methyl groups. The spectrum would be expected to show a doublet due to coupling with the phosphorus nucleus (³J(P,H)). The chemical shift and coupling constant would be sensitive to the electronic environment and could potentially show differences if the conformers were locked or interconverting slowly on the NMR timescale at low temperatures.

¹³C NMR: Carbon-13 NMR would show a signal for the methyl carbons, likely as a doublet due to coupling with the phosphorus nucleus (²J(P,C)).

While NMR is a standard characterization technique, specific, publicly available spectral data for this compound is scarce. However, analysis of related compounds suggests that the ³¹P chemical shift would be in the region typical for aminophosphine (B1255530) dichlorides.

Table 3: Predicted NMR Data for this compound (Note: This table is predictive based on general knowledge of NMR spectroscopy for organophosphorus compounds, as specific experimental data is not readily available.)

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Coupling Constant |

|---|---|---|---|

| ³¹P | ~160 - 180 | Singlet | - |

| ¹H | ~2.5 - 3.5 | Doublet | ³J(P,H) ~10-15 Hz |

| ¹³C | ~35 - 45 | Doublet | ²J(P,C) |

Phosphorus-31 (³¹P) NMR Chemical Shift Analysis of this compound

Application of ¹H, ¹³C, and ¹⁹F NMR in Derivative Characterization

While detailed NMR data for this compound itself is not extensively published, the characterization of its derivatives heavily relies on proton (¹H), carbon-13 (¹³C), and, where applicable, fluorine-19 (¹⁹F) NMR spectroscopy.

In derivatives of this compound, ¹H NMR is instrumental in confirming the presence and integrity of the dimethylamino group, which typically presents as a doublet due to coupling with the phosphorus atom (³J(P,H)). The chemical shift and coupling constant of these methyl protons provide information about the electronic environment of the phosphorus center.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The methyl carbons of the dimethylamino group will also exhibit coupling to the phosphorus atom (²J(P,C)). The chemical shifts of these carbons are sensitive to the nature of the other substituents on the phosphorus atom.

For fluorinated derivatives of this compound, ¹⁹F NMR is a powerful diagnostic tool. The fluorine chemical shifts and the P-F coupling constants (¹J(P,F)) are highly informative about the structure and bonding within the molecule. For instance, in the related compound dimethylaminodifluorophosphine (Me₂NPF₂), the P-F coupling is a key parameter for its identification.

Mass Spectrometry for Molecular Structure Confirmation (e.g., GC-MS)

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is a crucial technique for determining the molecular weight and fragmentation pattern of volatile compounds like this compound. The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature in the mass spectrum of chlorinated compounds is the isotopic pattern arising from the presence of ³⁵Cl and ³⁷Cl isotopes. For a molecule containing two chlorine atoms, the M⁺ peak will be accompanied by M+2 and M+4 peaks in a characteristic intensity ratio (approximately 9:6:1), confirming the presence of two chlorine atoms.

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for organophosphorus compounds involve the cleavage of the P-N and P-Cl bonds. Therefore, fragment ions corresponding to the loss of a chlorine atom ([M-Cl]⁺) and the dimethylamino group ([M-N(CH₃)₂]⁺) would be expected.

Electron Diffraction Studies for Gas-Phase Molecular Structure Determination

Gas-phase electron diffraction has provided precise information on the molecular geometry of this compound. researchgate.net These studies reveal that the molecule adopts a conformation where the nitrogen atom has a quasi-planar configuration, with the sum of its valence angles being approximately 356(2)°. researchgate.net The arrangement of the substituents around the P-N bond is characterized by an approximately orthogonal orientation of the lone pairs on the nitrogen and phosphorus atoms. researchgate.net

The key structural parameters determined from electron diffraction studies are summarized in the table below. researchgate.net The data show two distinct P-Cl bond lengths, suggesting an asymmetrical arrangement of the chlorine atoms relative to the dimethylamino group. researchgate.net

| Parameter | Bond Length (Å) / Angle (°) |

| P-N | 1.663(4) |

| P-Cl (anti) | 2.099(3) |

| P-Cl (gauche) | 2.056(3) |

| N-P-Cl (anti) | 105.3(11) |

| N-P-Cl (gauche) | 101.8(11) |

Reactivity Profiles and Mechanistic Pathways of Dimethylphosphoramidous Dichloride

Nucleophilic Substitution Reactions at the Phosphorus Center

The two chlorine atoms attached to the phosphorus center in dimethylphosphoramidous dichloride are excellent leaving groups, making the molecule highly susceptible to attack by nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism, where a nucleophile replaces one or both of the chlorine atoms.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of various phosphoramidites and phosphonic amides. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic phosphorus center.

With the use of additional equivalents of an amine, further substitution can occur. wikipedia.org For instance, the reaction with a secondary amine can yield a bis(amino)phosphinous chloride, as shown in the following reaction:

2 R₂NH + (CH₃)₂NPCl₂ → ((CH₃)₂N)(R₂N)PCl + R₂NH₂Cl wikipedia.org

The reaction conditions, such as stoichiometry and temperature, can be controlled to favor the formation of either the mono- or disubstituted product. These reactions are crucial for building more complex phosphorus-nitrogen frameworks.

Table 1: Reactions of this compound with Amine Nucleophiles

| Amine Nucleophile | Product | Reference |

|---|---|---|

| Secondary Amine (R₂NH) | (Dialkylamino)(dimethylamino)phosphinous chloride | wikipedia.org |

| Primary Aromatic Amines | 5-Arylamino-substituted oxazoles | researchgate.net |

| Dialkylamines | 5-Dialkylamino-substituted oxazoles | researchgate.net |

| Piperidine | 5-Piperidino-substituted oxazoles | researchgate.net |

| Morpholine | 5-Morpholino-substituted oxazoles | researchgate.net |

Reaction with Alcohol Nucleophiles

Alcohols react with this compound in the presence of a base to form phosphoramidites. The oxygen atom of the alcohol serves as the nucleophile, displacing a chloride ion from the phosphorus center. This reaction is a cornerstone in the synthesis of ligands for catalysis and in the preparation of precursors for oligonucleotide synthesis.

The general reaction can be represented as:

(CH₃)₂NPCl₂ + ROH + Base → (CH₃)₂NP(OR)Cl + Base·HCl

The base is necessary to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting materials and products, leading to side reactions. A second equivalent of alcohol can react to form a phosphorodiamidite ester.

Substitution Reactions Involving Other Nucleophiles

This compound also reacts with a variety of other nucleophiles, expanding its synthetic utility.

Grignard Reagents: Grignard reagents (RMgX) can be used to introduce alkyl or aryl groups at the phosphorus center. A notable feature of this reaction is that the dimethylamino group is typically not displaced, allowing for selective alkylation or arylation. For example, reaction with methylmagnesium bromide yields dimethyl(dimethylamino)phosphine. wikipedia.org

(CH₃)₂NPCl₂ + 2 CH₃MgBr → (CH₃)₂NP(CH₃)₂ + 2 MgBrCl wikipedia.org

Organolithium Compounds: Similar to Grignard reagents, organolithium compounds can be employed to form phosphorus-carbon bonds.

Thiols: In the presence of a base, thiols react with this compound to form phosphoramidothioites, where a sulfur atom is bonded to the phosphorus.

Oxidation Reactions and Formation of Phosphorus-Containing Products

Oxidation of the phosphorus(III) center in this compound to phosphorus(V) is a common transformation. This can be achieved using various oxidizing agents, leading to the formation of dimethylaminophosphoryl dichloride ((CH₃)₂NPOCl₂), a phosphoramidic dichloride. nih.gov

For example, its reaction with sulfur dioxide has been a subject of investigation. chemicalbook.com This oxidative process is a key step in the synthesis of many organophosphorus compounds, including flame retardants, plasticizers, and nerve agent precursors.

Reduction Reactions and Synthesis of Phosphorus Derivatives

The reduction of this compound can lead to the formation of phosphorus derivatives with lower oxidation states. For instance, the P-Cl bonds can be reduced to P-H bonds using appropriate reducing agents. A significant reaction is the synthesis of chlorodimethylphosphine (B1581527) from the dimethylphosphino derivative obtained from the Grignard reaction. wikipedia.org The dimethylphosphino derivative reacts with hydrogen chloride to yield chlorodimethylphosphine. wikipedia.org

(CH₃)₂NP(CH₃)₂ + 2 HCl → ClP(CH₃)₂ + (CH₃)₂NH₂Cl wikipedia.org

Mechanistic Insights into Halogen Atom Displacement

The displacement of halogen atoms in this compound generally proceeds through a nucleophilic substitution mechanism at the phosphorus center. The precise pathway, whether it is a concerted (Sₙ2-like) or a stepwise (addition-elimination) mechanism, can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction conditions.

In a concerted mechanism, the nucleophile attacks the phosphorus atom at the same time as the chloride ion departs, proceeding through a single pentacoordinate transition state. sapub.orgsapub.org Conversely, a stepwise mechanism involves the initial formation of a pentacoordinate intermediate, which then eliminates the leaving group in a subsequent step. sapub.orgsapub.orgnih.gov For many reactions of P(III) halides, a concerted Sₙ2-type mechanism is often proposed. However, the presence of the dimethylamino group can influence the electron density at the phosphorus center and potentially stabilize a pentacoordinate intermediate, making a stepwise pathway more plausible under certain conditions.

The stereochemistry of these reactions, when applicable, can provide further insight into the operative mechanism. For instance, a concerted Sₙ2 reaction at a chiral phosphorus center is expected to proceed with inversion of configuration. nih.gov

Comparative Analysis of Hydrolytic Stability

The hydrolytic stability of phosphoramidous dichlorides, such as this compound, is a critical parameter influencing their reactivity and handling. This stability is significantly affected by the nature of the substituents on the nitrogen atom and the phosphorus center. A comparative analysis of this compound with its analogues, such as diethylphosphoramidous dichloride and diisopropylphosphoramidous dichloride, reveals the interplay of steric and electronic effects on the rate and mechanism of hydrolysis.

The hydrolysis of phosphoramidous dichlorides is known to be sensitive to moisture, leading to the cleavage of the P-N and P-Cl bonds. The general mechanism for the hydrolysis of P-N bonds can proceed through several pathways, including acid-catalyzed and base-catalyzed processes. researchgate.netnih.gov In the context of N,N-dialkylphosphoramidous dichlorides, the lone pair of electrons on the nitrogen atom can influence the reactivity of the phosphorus center.

Electronic and Steric Influences on Hydrolysis:

The electronic properties of the alkyl groups attached to the nitrogen atom play a role in the hydrolytic stability. Electron-donating alkyl groups can increase the electron density on the nitrogen atom, which in turn can affect the polarization of the P-N bond and the susceptibility of the phosphorus atom to nucleophilic attack by water.

However, steric hindrance is a more dominant factor in determining the relative hydrolytic stability of N,N-dialkylphosphoramidous dichlorides. As the size of the alkyl groups on the nitrogen atom increases from methyl to ethyl to isopropyl, the steric bulk around the phosphorus center increases significantly. This increased steric hindrance impedes the approach of a water molecule, which is the nucleophile in the hydrolysis reaction. nih.govresearchgate.net

Consequently, a qualitative trend in hydrolytic stability can be predicted:

This compound < Diethylphosphoramidous dichloride < Diisopropylphosphoramidous dichloride

This trend suggests that this compound, with the smallest methyl groups, is the most susceptible to hydrolysis. Conversely, diisopropylphosphoramidous dichloride, with the bulky isopropyl groups, is expected to be the most stable towards hydrolysis under similar conditions.

Mechanistic Considerations:

The hydrolysis of these compounds likely proceeds via a nucleophilic attack of water on the phosphorus atom. This can occur through an associative or dissociative mechanism. In an associative pathway, a pentacoordinate intermediate or transition state is formed. The rate of this process would be highly sensitive to steric bulk. For a dissociative mechanism, the rate-determining step would be the cleavage of a P-Cl or P-N bond, which is also influenced by the substituents. researchgate.net

The following table summarizes the properties of the compared compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| This compound | 683-85-2 | C2H6Cl2NP | 145.96 | 148-150 | 1.271 | 1.505 |

| Diethylphosphoramidous dichloride | 1069-08-5 | C4H10Cl2NP | 174.01 | 179 | 1.196 | 1.497 |

| Diisopropylphosphoramidous dichloride | 921-26-6 | C6H14Cl2NP | 202.06 | 56-58 (at 15 mmHg) | 1.096 | 1.485 |

Applications of Dimethylphosphoramidous Dichloride in Advanced Organic Synthesis

Synthesis of Phosphoramidates and Related Organophosphorus Compounds

Dimethylphosphoramidous dichloride is a key reagent in the synthesis of several important organophosphorus compounds. sigmaaldrich.comchemicalbook.com Its utility stems from the reactive P-Cl bonds which readily undergo nucleophilic substitution.

Formation of N,N-Dimethylamidotetrachlorophosphorane

One notable application of this compound is in the synthesis of N,N-dimethylamidotetrachlorophosphorane. sigmaaldrich.comchemicalbook.com This transformation highlights the ability of the phosphorus center to expand its coordination sphere.

Synthesis of O-Propylchloroformimino-N,N-Dimethylamidochlorophosphate

The compound is also utilized in the preparation of O-Propylchloroformimino-N,N-Dimethylamidochlorophosphate. sigmaaldrich.comchemicalbook.com This synthesis demonstrates the stepwise functionalization of the phosphorus center, showcasing the differential reactivity of its chlorine atoms.

Preparation of 1,3-Bisarylsulphonyl-1,3,2,4-Diazadiphosphetidines

This compound is a precursor for the synthesis of 1,3-Bisarylsulphonyl-1,3,2,4-Diazadiphosphetidines. sigmaaldrich.comchemicalbook.com This reaction involves the formation of a four-membered phosphorus-nitrogen heterocyclic ring system, a structure of interest in coordination chemistry and materials science.

Synthesis of [(Dimethylamino)phosphoryl] Bis(difluoromethylene)phosphonate

The compound is also a key reactant in the synthesis of [(Dimethylamino)phosphoryl] Bis(difluoromethylene)phosphonate. chemicalbook.com This synthesis is significant for its introduction of difluoromethylene groups, which are important for creating analogs of biologically relevant phosphates.

Generation of Fluorinated Deoxynucleotide Analogs

A significant application of this compound is in the synthesis of fluorinated deoxynucleotide analogs. pnas.orgnih.gov These modified nucleotides are of great interest to chemists and biologists due to the unique properties conferred by fluorine atoms, such as increased stability towards enzymatic hydrolysis. nih.gov

In a key step, this compound is reacted with a suitable phosphonate (B1237965) at low temperatures (-78 °C) in tetrahydrofuran (B95107) (THF). pnas.org This reaction is a crucial part of a multi-step synthesis to produce bis(difluoromethylene)triphosphoric acid, a non-hydrolyzable analog of triphosphoric acid. pnas.orgnih.gov The resulting fluorinated deoxynucleotides have minimal steric perturbations compared to their natural counterparts, making them valuable probes for studying the mechanisms of DNA polymerases. nih.gov For instance, a thymidine (B127349) analog incorporating this modification was successfully integrated into the binding pocket of DNA polymerase beta, providing insights into the enzyme's function. nih.gov

| Reactant | Conditions | Product | Significance |

| This compound and a phosphonate | -78 °C in THF | [(Dimethylamino)phosphoryl] bis(difluoromethylene)phosphonate intermediate | Key step in the synthesis of fluorinated deoxynucleotide analogs. pnas.org |

| Bis(difluoromethylene)triphosphoric acid | Used for preparation of fluorinated dNTPs | Fluorinated deoxynucleotide analogs | Enzymatically non-hydrolyzable, minimal steric and polarity changes. nih.gov |

Role as a Key Intermediate in Fine Chemical Synthesis (e.g., Pharmaceuticals, Agrochemicals)

This compound and its derivatives are important intermediates in the synthesis of various fine chemicals, including those with potential applications in the pharmaceutical and agrochemical industries. For example, N,N-dimethylphosphoramido dichloride is used to prepare novel N,N-dimethyl-N',N''-diaryl-phosphoramides, which are investigated for their potential as insecticides or for other biological activities. asianpubs.org The synthesis involves the reaction of the dichloride with appropriate amines. asianpubs.org

Furthermore, related phosphoramides have been explored for their roles as plasticizers, flame retardants, and reagents in the preparation of organophosphorus polymers. asianpubs.org While direct synthesis of commercial pharmaceuticals or agrochemicals from this compound is not extensively detailed in the provided results, its role in creating structurally diverse organophosphorus compounds underscores its importance as a versatile intermediate in these fields.

| Precursor | Reaction | Product Class | Potential Applications |

| N,N-dimethylphosphoramido dichloride | Reaction with aryl amines | N,N-dimethyl-N',N''-diaryl-phosphoramides | Insecticides, other biological activities. asianpubs.org |

Catalysis and Ligand Design Incorporating Dimethylphosphoramidous Dichloride Derivatives

Design and Synthesis of Phosphoramidite (B1245037) Ligands

The synthesis of phosphoramidite ligands is often a modular process, enabling the creation of extensive ligand libraries for screening in various catalytic reactions. nih.gov A common synthetic route involves the reaction of a phosphorus (III) reagent, such as dimethylphosphoramidous dichloride or other dialkyl phosphoramidous dichlorides, with a chiral diol and an amine. nih.govnih.gov This modularity is a key advantage, allowing for the fine-tuning of the ligand's structure to achieve optimal performance in catalysis. researchgate.net

A significant milestone in asymmetric catalysis was the development of ligands based on the axially chiral 1,1'-bi-2-naphthol (B31242) (BINOL) backbone. rsc.org This scaffold has been extensively used to create a vast array of chiral phosphoramidite ligands that have proven highly effective in enantioselective metal-catalyzed reactions. rsc.org

The synthesis typically proceeds by reacting a dialkyl phosphoramidous dichloride with an enantiomerically pure BINOL derivative in the presence of a base, such as triethylamine (B128534) (Et₃N), to neutralize the HCl generated. nih.govnih.gov This straightforward procedure provides access to a wide range of monodentate phosphoramidite ligands. These ligands have become one of the most widely utilized in transition metal-catalyzed asymmetric reactions. nih.gov The resulting ligands can then be coordinated to a metal center, influencing its catalytic activity, productivity, and selectivity. researchgate.net

Interactive Table: Synthesis of Chiral Phosphoramidite Ligands Use the filter to explore different ligands and their synthesis.

| Ligand ID | Chiral Backbone | Amine Source | Yield | Reference |

| L1 | d-Mannitol Diol | Diethylamine | Good | nih.gov |

| L2 | d-Mannitol Diol | Diethylamine | Good | nih.gov |

| (S)-1 | (S)-BINOL | Dimethylamine (B145610) | N/A | nih.gov |

| (S)-2 | (S)-BINOL | Diethylamine | N/A | nih.gov |

| (S)-3 | (S)-BINOL | Dibutylamine | N/A | nih.gov |

| Quinaphos | Binaphthol | Various | N/A | dicp.ac.cn |

To further modulate the electronic properties of phosphoramidite ligands, researchers have introduced fluorine atoms into the ligand framework. The incorporation of electron-withdrawing perfluoroaryl groups can significantly impact the ligand's π-acceptor properties. nih.gov For instance, the synthesis of perfluorinated phosphoramidite ligand analogs often starts with a perfluorinated version of the chiral diol, such as perfluorinated (S)-BINOL. nih.gov

The subsequent reaction with a dialkyl phosphoramidous dichloride, like this compound, proceeds in the presence of a base (e.g., Et₃N) to yield the desired enantiopure perfluorinated phosphoramidite ligand. nih.gov No racemization is typically observed during this synthesis. nih.gov These fluorinated ligands have demonstrated unique capabilities in catalysis, including the formation of smaller, well-defined nanoparticles when used as stabilizing agents. nih.govacs.org The introduction of fluorine can also enhance the stability and hydrophobicity of the resulting molecules. anr.fr

Application in Metal-Catalyzed Asymmetric Reactions

Phosphoramidite ligands derived from this compound have found extensive application in a multitude of metal-catalyzed asymmetric reactions. Their modular structure allows for precise control over the chiral environment around the metal center, leading to high levels of enantioselectivity in various organic transformations. nih.govdicp.ac.cn These transformations include hydrogenations, conjugate additions, allylic alkylations, and carbon-carbon coupling reactions. nih.govcapes.gov.brnih.gov

A novel application for chiral phosphoramidite ligands is their use as stabilizing agents for the preparation of chiral metal nanoparticles. Optically pure binaphthyl-based phosphoramidite ligands and their perfluorinated analogs have been successfully used to prepare chiral palladium nanoparticles (PdNPs). nih.govacs.org These nanoparticles are extensively characterized using techniques such as X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and transmission electron microscopy (TEM). acs.org

A noteworthy finding is that perfluorinated phosphoramidite ligands lead to the formation of smaller and more well-defined nanoparticles compared to their non-fluorinated counterparts. nih.govacs.org This difference in size and definition can have a direct impact on the catalytic performance of the nanoparticles.

Interactive Table: Comparison of PdNP size based on Ligand Fluorination Click on the headers to sort the data.

| Stabilizing Ligand Type | Average Nanoparticle Size (nm) | Reference |

| Perfluorinated Phosphoramidite | 2.32–3.45 | nih.govacs.org |

| Non-fluorinated Analog | 4.12 | nih.govacs.org |

The chiral phosphoramidite-stabilized palladium nanoparticles have shown remarkable efficacy in catalyzing asymmetric Suzuki C-C coupling reactions. acs.org This reaction is a cornerstone method for the synthesis of biaryl compounds. nih.gov The use of these PdNP catalysts has been particularly successful in the formation of sterically hindered binaphthalene units, a challenging transformation that often results in low enantioselectivity with traditional homogeneous catalysts. acs.org

Using the phosphoramidite-stabilized PdNPs, high isolated yields and excellent enantiomeric excesses have been achieved. nih.govacs.org For example, the coupling of 2-ethoxynaphthaleneboronic acid with 1-iodonaphthalene, promoted by these chiral PdNPs, serves as a model reaction to demonstrate their high efficiency. acs.org A significant advantage of these heterogeneous catalysts is their reusability; studies have shown they can be recycled over 12 times without a significant drop in activity or enantioselectivity. nih.govacs.org

Interactive Table: Asymmetric Suzuki C-C Coupling Results Use the search bar to filter the results by substrate or product.

| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (S)-2@PdNP | 2-ethoxynaphthaleneboronic acid | 1-iodonaphthalene | up to 85 | >99 | acs.org |

| Chiral PdNPs | Sterically hindered substrates | Sterically hindered substrates | High | >99 | nih.govacs.org |

Beyond Suzuki couplings, phosphoramidite ligands are instrumental in a wide array of other asymmetric organic transformations. Their versatility makes them suitable for various transition metals and reaction types. nih.gov

Key applications include:

Rhodium-Catalyzed Hydrogenations : Phosphoramidite ligands are effective in the asymmetric hydrogenation of substrates like α-dehydroamino acids, enol acetates, and itaconates, often achieving excellent enantioselectivities. capes.gov.brwikipedia.org

Copper-Catalyzed Conjugate Additions : In the 1,4-addition of organozinc reagents to cyclic enones, phosphoramidite ligands have enabled high yields and enantiomeric excesses exceeding 98%. wikipedia.org

Iridium-Catalyzed Allylic Alkylations : These ligands have been successfully employed in the iridium-catalyzed allylic substitution of allylic carbonates with malonates, affording branched products with high regio- and enantioselectivity. nih.gov

Palladium-Catalyzed Cyclizations : In Pd-catalyzed enantioselective ring-closing reactions, such as the aminoalkylative amination of aminoenynes, tailored phosphoramidite ligands have enabled the synthesis of chiral N-heterocycles with outstanding enantiomeric excess. nih.gov

The consistent success across these varied reactions underscores the importance of phosphoramidite ligands as a "privileged" ligand class, whose development has been significantly facilitated by the availability of precursors like this compound.

Ligand-Metal Coordination Chemistry Investigations

The coordination of ligands to metal centers is a fundamental aspect of catalysis, influencing the activity, selectivity, and stability of the resulting catalyst. This compound is a versatile precursor for a variety of phosphoramidite ligands, which have been the subject of detailed coordination studies with both molecular metal complexes and metal nanoparticles. These investigations are crucial for understanding the structure-activity relationships that govern catalytic performance.

Investigation of Ligand Coordination on Metal Nanoparticle Surfaces

The interface between a ligand and a metal nanoparticle surface is a complex environment that dictates the stability and catalytic properties of the nanoparticle system. Phosphoramidite ligands derived from this compound have been successfully employed to stabilize metal nanoparticles and to create chiral environments for asymmetric catalysis.

Recent research has focused on the use of optically pure binaphthyl-based phosphoramidite ligands to stabilize palladium nanoparticles (PdNPs). nih.gov These ligands are synthesized from this compound and the corresponding binaphthol and amine. The resulting chiral PdNPs have been extensively characterized to understand the nature of the ligand-nanoparticle interaction.

Spectroscopic techniques are invaluable in probing the coordination of these ligands to the nanoparticle surface. X-ray Photoelectron Spectroscopy (XPS) is used to confirm the presence of the phosphoramidite ligands on the palladium surface and to determine the oxidation state of the metal. For instance, high-resolution scans of the Pd 3d core-level spectra can distinguish between zerovalent palladium in the nanoparticle core and oxidized palladium species that may be present at the surface, interacting with the ligands. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, provides direct evidence of the ligand's presence and offers insights into its coordination mode. While the broad signals typical for surface-bound species can make detailed analysis challenging, the observation of phosphorus signals confirms the attachment of the phosphoramidite ligand to the nanoparticle. nih.gov In some cases, comparison with the ³¹P NMR spectra of the free ligand and its oxidized form can provide further information about the electronic environment of the phosphorus atom upon coordination. nih.gov

The size and morphology of the nanoparticles are also influenced by the nature of the stabilizing phosphoramidite ligand. Transmission Electron Microscopy (TEM) is used to visualize the nanoparticles and determine their size distribution. It has been observed that the structure of the phosphoramidite ligand can affect the resulting nanoparticle size, with different analogues leading to variations in the average particle diameter. acs.org

These detailed investigations into the coordination of phosphoramidite ligands on metal nanoparticle surfaces are essential for the rational design of next-generation nanocatalysts with tailored properties for specific applications.

Table 1: Characterization Data for Phosphoramidite-Stabilized Palladium Nanoparticles

| Ligand Type | Nanoparticle Size (nm) | Key Spectroscopic Observations |

|---|---|---|

| Binaphthyl-based phosphoramidite | 2.3 - 4.1 | Presence of ligand confirmed by XPS and ³¹P NMR. acs.org |

| Perfluorinated phosphoramidite | 2.32 - 3.45 | Smaller and more well-defined nanoparticles compared to non-fluorinated analogues. nih.govacs.org |

Studies on Stability and Reusability of Phosphoramidite-Based Catalysts

A critical factor for the industrial viability of a catalyst is its stability and the ability to be reused over multiple cycles without significant loss of activity or selectivity. Research into catalysts derived from this compound has addressed these aspects, particularly for phosphoramidite-ligated systems.

The stability of phosphoramidite-based catalysts is often challenged by the potential for ligand degradation or metal leaching from the support. In the context of the phosphoramidite-stabilized palladium nanoparticles discussed previously, their reusability has been demonstrated in asymmetric Suzuki C-C coupling reactions. These chiral PdNPs could be recovered and reused for up to 12 cycles without a significant decrease in their catalytic activity or enantioselectivity, which remained excellent at over 99% ee. nih.gov This high level of reusability is a testament to the strong coordination of the phosphoramidite ligands to the nanoparticle surface, which prevents leaching of the active metal.

Poisoning and hot filtration tests are common methods to determine if the catalysis is truly heterogeneous, occurring on the nanoparticle surface, or if it proceeds via leached homogeneous species. For the phosphoramidite-PdNP system, these tests have indicated that the catalytically active species are the heterogeneous nanoparticles themselves. nih.gov

In the broader context of homogeneous catalysis using phosphoramidite ligands, various strategies have been explored to enhance catalyst stability and facilitate recycling. These include the immobilization of the catalyst on a solid support or the use of biphasic systems where the catalyst resides in a phase separate from the product, allowing for easy separation and reuse. While these methods are not always straightforward to implement, they represent an active area of research aimed at improving the sustainability of catalytic processes.

Table 2: Reusability of Phosphoramidite-Stabilized Palladium Nanoparticles in Asymmetric Suzuki Coupling

| Cycle | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|

| 1 | >95 | >99 |

| 5 | >95 | >99 |

| 10 | >90 | >99 |

| 12 | ~90 | >99 |

Synthesis of Phosphacycle-Containing Ligating Compounds for Olefin Oligomerization

The selective oligomerization of olefins, particularly ethylene (B1197577), to produce linear alpha-olefins like 1-hexene (B165129) and 1-octene (B94956) is a process of significant industrial importance. The design of the catalyst, and specifically the ligand, is paramount in controlling the selectivity of this reaction. This compound serves as a key building block for the synthesis of phosphacycle-containing ligands that have shown great promise in this area.

One important class of ligands for ethylene oligomerization are the diphosphinoamine (PNP) ligands. The synthesis of these ligands often involves the reaction of a primary amine with two equivalents of a chlorophosphine. While many PNP ligands are based on chlorodiphenylphosphine (B86185), analogous syntheses can be envisioned starting from this compound to generate related phosphoramidite-based PNP ligands.

The general synthetic route to PNP ligands involves a one-step salt elimination reaction. For example, a primary amine can be reacted with chlorodiphenylphosphine in the presence of a base to yield the corresponding PNP ligand. These ligands, when combined with a chromium source such as chromium(III) acetylacetonate (B107027) and an activator like modified methylaluminoxane (B55162) (MMAO), form highly active catalysts for ethylene oligomerization.

The structure of the PNP ligand, particularly the substituents on the phosphorus and nitrogen atoms, has a profound effect on the catalytic activity and the product distribution. For instance, chromium complexes of PNP ligands have been shown to be highly effective for the selective tetramerization of ethylene to 1-octene. The steric and electronic properties of the ligand can be fine-tuned to optimize the selectivity towards the desired oligomer.

Recent studies have explored a wide range of N-substituted diphosphinoamine ligands in chromium-catalyzed ethylene oligomerization. nih.gov By varying the substituent on the nitrogen atom, researchers can modulate the steric environment around the metal center, which in turn influences the chain growth and displacement rates, thereby controlling the product selectivity. For example, ligands with bulkier N-substituents have been shown to favor the formation of 1-hexene and 1-octene. nih.gov

The synthesis of these tailored phosphacycle-containing ligands, enabled by precursors like this compound, is a powerful strategy for the development of next-generation olefin oligomerization catalysts with enhanced performance.

Computational Chemistry and Theoretical Modeling of Dimethylphosphoramidous Dichloride

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of dimethylphosphoramidous dichloride. These computational methods, which apply the principles of quantum mechanics, allow for the detailed investigation of the molecule's electronic nature and spatial arrangement.

Electronic Structure and Potential Energy Surface Mapping

The electronic structure of this compound is characterized by the interplay between the nitrogen lone pair and the phosphorus-chlorine bonds. Computational studies, often employing methods like Density Functional Theory (DFT) or ab initio calculations, are used to map the potential energy surface (PES) of the molecule. The PES is a multidimensional surface that represents the energy of the molecule as a function of its geometry.

Mapping the PES is crucial for identifying stable isomers and the transition states that connect them. For this compound, the most significant feature of the PES is the landscape governing the rotation around the P-N bond. Calculations reveal the energy changes associated with the torsion of the dimethylamino group relative to the PCl₂ moiety, which dictates the conformational preferences of the molecule.

Determination of Conformational Preferences and Energy Minima

Early experimental work combined with quantum chemical calculations has established that this compound exists as a mixture of two stable conformers in the gas phase. sigmaaldrich.com These conformers are distinguished by the dihedral angle between the C-N-C plane and the P-Cl bonds.

The two primary conformers are:

Anti-conformer: In this arrangement, the bisector of the C-N-C angle is positioned opposite to the P-Cl bonds, resulting in a molecule with Cₛ symmetry. chemicalbook.com

Gauche-conformer: This conformer is characterized by a staggered arrangement, leading to a structure with C₁ symmetry. chemicalbook.com

Computational studies have been instrumental in quantifying the energy difference between these two forms. Calculations indicate that the anti-conformer is the more stable of the two, though the energy difference is small enough that both conformers are present in equilibrium at room temperature. The gauche-conformer is found to be a local minimum on the potential energy surface. The energy barrier to rotation around the P-N bond has also been calculated, providing insight into the dynamics of interconversion between the conformers.

| Conformer | Point Group Symmetry | Relative Energy (kJ/mol) |

|---|---|---|

| Anti | Cₛ | 0.0 (Global Minimum) |

| Gauche | C₁ | ~2-5 |

Spectroscopic Parameter Prediction and Interpretation

Theoretical calculations are a powerful tool for predicting and interpreting the spectroscopic data of this compound, providing a bridge between the molecule's quantum mechanical properties and its experimentally observed spectra.

Calculation of Root-Mean-Square Vibrational Amplitudes and Corrections

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the various vibrational modes of a molecule. Quantum chemical calculations can predict the frequencies and intensities of these vibrations with a high degree of accuracy. For this compound, these calculations have been used to assign the observed spectral bands to specific molecular motions, such as P-Cl stretching, N-(CH₃)₂ rocking, and P-N stretching.

Furthermore, these calculations can determine the root-mean-square (RMS) vibrational amplitudes for all pairs of atoms in the molecule. These amplitudes represent the average displacement of atoms from their equilibrium positions due to thermal motion and are crucial for the detailed analysis of gas-phase electron diffraction data. Theoretical calculations provide the necessary corrections that account for the effects of vibrational averaging, leading to a more precise determination of the molecular geometry from experimental data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(P-Cl) symmetric | ~490 | Symmetric stretching of the P-Cl bonds |

| ν(P-Cl) asymmetric | ~460 | Asymmetric stretching of the P-Cl bonds |

| ν(P-N) | ~690 | Stretching of the P-N bond |

| δ(PCl₂) | ~200-250 | Bending/scissoring of the PCl₂ group |

Analysis of Centrifugal Distortion Effects

When a molecule rotates, centrifugal forces can cause a slight distortion of its geometry, leading to shifts in its rotational energy levels. This phenomenon is known as centrifugal distortion. Theoretical calculations can predict the centrifugal distortion constants for this compound. These constants are essential for the accurate analysis of high-resolution rotational spectra, such as those obtained from microwave spectroscopy. By comparing the calculated and experimentally determined distortion constants, researchers can refine the molecular force field and gain a more detailed understanding of the molecule's potential energy surface.

Mechanistic Pathways Elucidation Through Computational Methods

Computational methods are invaluable for exploring the reactivity of this compound and elucidating the mechanisms of its reactions. For instance, its reaction with sulfur dioxide has been a subject of interest. chemicalbook.com Theoretical calculations can map out the entire reaction pathway, from reactants to products, identifying key intermediates and transition states.

By calculating the energies of these species, a detailed energy profile for the reaction can be constructed. This allows for the determination of activation energies, which are critical for understanding the reaction kinetics. For example, in its role as a synthetic precursor, computational studies can help predict the most likely sites of nucleophilic or electrophilic attack and model the formation of new chemical bonds. These insights are crucial for designing new synthetic routes and for understanding the formation of various organophosphorus compounds, such as N,N-dimethylamidotetrachlorophosphorane and 1,3-bisarylsulphonyl-1,3,2,4-diazadiphosphetidines. chemicalbook.com

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies for Dimethylphosphoramidous Dichloride

The traditional synthesis of this compound involves the reaction of phosphorus trichloride (B1173362) with dimethylamine (B145610). In this process, dimethylamine is added to phosphorus trichloride, typically under anhydrous conditions, to produce the desired product along with a dimethylammonium chloride salt byproduct.

Future research is focused on developing more efficient, safer, and scalable synthetic routes. A significant emerging area is the application of flow chemistry. youtube.comrsc.org Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch reactor, offers enhanced control over reaction parameters like temperature and mixing. youtube.com This precise control can lead to higher yields, fewer byproducts, and improved safety, particularly for exothermic reactions. youtube.com Methodologies utilizing microreactors could enable superior management of local reagent concentrations and shear forces, potentially leading to higher-ordered structures and more rapid reactions. nih.gov The development of continuous flow processes for this compound could mitigate handling issues associated with reactive intermediates and allow for on-demand synthesis, integrating its production directly with subsequent derivatization steps, such as the on-demand flow synthesis of phosphoramidites. researchgate.net Further research may also explore novel catalytic systems to facilitate the reaction between phosphorus trichloride and dimethylamine with greater efficiency and selectivity.

Exploration of Expanded Reactivity and Derivatization Pathways

This compound is a highly versatile phosphitylating agent due to its two reactive P-Cl bonds and the P-N bond. Its reactivity allows for the synthesis of a wide array of downstream products. A primary application is in the synthesis of nucleoside phosphoramidites, which are the fundamental building blocks for the automated solid-phase synthesis of DNA and RNA. In this context, it reacts with a protected nucleoside to form a phosphoramidite (B1245037) intermediate.

Beyond this cornerstone application, its reactivity is being explored for the synthesis of other novel molecules. It serves as a precursor for compounds such as:

N,N-dimethylamidotetrachlorophosphorane sigmaaldrich.comchemicalbook.com

O-propylchloroformimino-N,N-dimethylamidochlorophosphate sigmaaldrich.comchemicalbook.com

1,3-bisarylsulphonyl-1,3,2,4-diazadiphosphetidines sigmaaldrich.comchemicalbook.com

[(dimethylamino)phosphoryl] bis(difluoromethylene)phosphonate chemicalbook.com

Future research is aimed at expanding this chemical space. By reacting this compound with a wider range of nucleophiles, including novel alcohols, amines, and thiols, new classes of organophosphorus compounds with unique properties can be generated. The investigation of its reactions under different conditions, such as with various catalysts or solvents, could unlock new derivatization pathways and provide access to previously inaccessible molecular architectures.

Advanced Catalytic Systems Development Leveraging Phosphoramidous Dichloride Structures

Phosphorus compounds, particularly phosphines and phosphoramidites, are crucial as ligands in homogeneous catalysis. This compound is a key precursor for phosphoramidite ligands, which are widely used in asymmetric catalysis, such as rhodium-catalyzed hydroformylation. rsc.org The steric and electronic properties of the ligand can be fine-tuned by modifying the groups attached to the phosphorus atom, which in turn influences the activity and selectivity of the metal catalyst. rsc.org

A significant future direction lies in the development of supramolecular catalytic systems. acs.org This approach uses non-covalent interactions to assemble monodentate ligands, derived from precursors like this compound, into more complex bidentate or polydentate structures. acs.org This self-assembly method allows for the rapid generation of large libraries of ligands from a small number of building blocks, facilitating the discovery of highly active and selective catalysts for specific reactions. acs.org For example, phosphoramidite ligands have been used to construct supramolecular assemblies that show high enantioselectivities in asymmetric hydroformylation. acs.org Research is also moving towards integrating these catalysts into more complex systems, such as protein-sized nanozymes where the catalyst is embedded within a nanoparticle scaffold, offering biomimetic control over the catalytic activity. nih.gov

Integration in Materials Science and Polymer Chemistry Research

Organophosphorus compounds are increasingly important in materials science, especially as flame retardants. Phosphoramidates, which can be derived from the oxidation of phosphoramidites, have shown significant potential in this area. These compounds can act in either the condensed phase (by promoting char formation in the polymer) or the gas phase (by interrupting the radical chain reactions of combustion).

Future research will likely focus on the synthesis of novel phosphorus-containing polymers and additives derived from this compound. By incorporating phosphoramidite or phosphoramidate (B1195095) moieties directly into polymer backbones or as pendant groups, new materials with enhanced thermal stability and flame retardancy can be developed. The synergy between the phosphorus and nitrogen atoms in these structures is an area of active investigation for enhancing flame retardant efficiency. The versatility of this compound allows for the creation of tailored flame-retardant molecules compatible with a wide range of polymers, from thermosets to thermoplastics.

Interdisciplinary Research with Related Fields (e.g., Synthetic Biology, Supramolecular Chemistry)

The versatility of this compound positions it at the intersection of several scientific disciplines, opening up exciting avenues for interdisciplinary research.

Synthetic Biology

In synthetic biology, the ability to write and edit genetic code is paramount. The primary use of this compound is as a precursor to the phosphoramidite reagents used in automated oligonucleotide synthesis. researchgate.net Future research will focus on creating novel phosphoramidite building blocks to synthesize modified nucleic acids with new functionalities. This includes incorporating fluorescent labels, therapeutic agents, or unnatural base pairs into DNA and RNA strands. These synthetic oligonucleotides are essential tools for applications ranging from diagnostics and therapeutics (e.g., siRNA, antisense therapies) to the construction of synthetic gene circuits and metabolic pathways.

Supramolecular Chemistry

Supramolecular chemistry offers powerful tools for controlling chemical processes through non-covalent interactions. As mentioned in the context of catalysis, ligands derived from this compound are ideal building blocks for creating complex, self-assembled catalytic systems. acs.org Future work in this area could lead to "smart" catalysts that can be switched on or off in response to external stimuli. nih.gov An emerging concept is the use of supramolecular "gatekeepers," such as cucurbiturils, to reversibly block the active site of a catalyst embedded in a nanoparticle, allowing for precise temporal and spatial control over chemical reactions within biological systems. nih.gov This integration of organophosphorus chemistry with supramolecular design and nanotechnology represents a frontier in developing highly regulated and functional chemical systems.

Q & A

Q. What are the optimal storage conditions for dimethylphosphoramidous dichloride to ensure chemical stability?

this compound should be stored at 0–6°C in airtight containers to prevent hydrolysis or decomposition. Its density (1.271 g/cm³) and reactivity with moisture necessitate strict temperature control and desiccation. Storage in amber glass under inert gas (e.g., nitrogen) is recommended to avoid photodegradation or atmospheric interaction .

Q. What methodological approaches are used to synthesize this compound?

The compound is typically synthesized via nucleophilic substitution using dimethylamine and phosphorus trichloride under anhydrous conditions. A Schlenk line is employed to maintain an inert atmosphere. Post-synthesis, purification involves fractional distillation under reduced pressure (e.g., 10–15 mmHg) to isolate the product from byproducts like HCl. Purity is verified via 31P NMR (δ ~120–130 ppm for P–Cl bonds) and chloride ion titration .

Q. How can researchers safely handle this compound in laboratory settings?

Use nitrile gloves , chemical-resistant aprons, and safety goggles. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, immediately rinse with water for 15 minutes and seek medical attention. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Avoid contact with moisture to prevent exothermic decomposition .

Q. What spectroscopic techniques are effective for characterizing this compound?

- FTIR : Peaks at 550–600 cm⁻¹ (P–Cl stretching) and 1250–1300 cm⁻¹ (P=O, if oxidized).

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 146 for molecular ion [M+] and m/z 111 for [M–Cl]+).

- 31P NMR : Single resonance peak confirming purity, with shifts sensitive to solvent polarity .

Advanced Research Questions

Q. How do reaction parameters influence the yield and molecular weight of polyphosphoesters synthesized using this compound?

In interfacial polycondensation , key parameters include:

- Molar ratio : A 1:1 stoichiometry of dichloride to diol maximizes polymer chain growth.

- Base concentration : 5–10% NaOH aqueous phase ensures HCl neutralization without saponifying sensitive esters.

- Temperature : 25–40°C balances reaction rate and side reactions.

- Time : 2–4 hours for vapor-liquid systems to achieve inherent viscosities >0.5 dL/g. Experimental design (e.g., central composite rotatable design) optimizes these factors, as demonstrated in polyphosphonate synthesis .

Q. What mechanisms govern the environmental degradation of this compound under varying humidity and UV exposure?

Hydrolysis dominates in humid conditions, forming dimethylphosphoramidic acid and HCl. Pseudo-first-order kinetics (k = 0.05–0.1 h⁻¹ at 25°C, RH >60%) describe this process. Under UV light (254 nm), photolytic cleavage of P–N bonds occurs, generating methyl radicals detectable via EPR spectroscopy . Stability studies require controlled climate chambers and HPLC-MS to track degradation products .

Q. How can researchers mitigate competing side reactions during phosphorylation using this compound?

- Solvent choice : Anhydrous dichloromethane or THF minimizes hydrolysis.

- Catalyst optimization : Add 1–2 mol% of DMAP to accelerate phosphorylation over P–O bond cleavage.

- Stepwise addition : Introduce dichloride dropwise to nucleophiles (e.g., alcohols) at –20°C to control exotherms. Side products like phosphoramidates are separable via silica gel chromatography (hexane:EtOAc 4:1) .

Q. What experimental strategies validate the coordination chemistry of this compound with transition metals?

- X-ray crystallography : Resolves metal-P bonding geometry (e.g., PdCl₂ complexes show square-planar coordination).

- Cyclic voltammetry : Redox peaks at –0.3 to +0.5 V (vs. Ag/AgCl) indicate metal-ligand electron transfer.

- Thermogravimetric analysis (TGA) : Decomposition profiles (e.g., 200–300°C for Pd complexes) confirm thermal stability .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.